molecular formula C9H16O2 B14684496 2,6-Dimethyl-5-heptenoic acid CAS No. 24555-30-4

2,6-Dimethyl-5-heptenoic acid

Cat. No.: B14684496
CAS No.: 24555-30-4
M. Wt: 156.22 g/mol
InChI Key: YZGRYUUGPWDZTQ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-5-heptenoic acid is an organic compound with the molecular formula C9H16O2. It is a carboxylic acid with a unique structure characterized by a heptenoic acid backbone with two methyl groups at positions 2 and 6. This compound is known for its role in various chemical and biological processes, including its use as a semiochemical in insect communication .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethyl-5-heptenoic acid can be achieved through several methods. One common approach involves the hydrolysis of esters. For example, the hydrolysis of methyl 3,6-dimethyl-3-hydroxy-6-heptenoate in the presence of potassium hydroxide (KOH) in methanol yields this compound . The reaction conditions typically involve stirring the solution at room temperature and monitoring the disappearance of the starting material using gas-liquid chromatography (GLC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient mechanical stirrers, reflux condensers, and controlled reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-5-heptenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products Formed:

Scientific Research Applications

2,6-Dimethyl-5-heptenoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dimethyl-5-heptenoic acid involves its interaction with specific molecular targets and pathways. In the context of insect communication, the compound acts as a sex attractant by binding to receptors on the antennae of female dung beetles, triggering a behavioral response . The exact molecular pathways involved in this process are still under investigation.

Comparison with Similar Compounds

Properties

IUPAC Name

2,6-dimethylhept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7(2)5-4-6-8(3)9(10)11/h5,8H,4,6H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGRYUUGPWDZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503395
Record name 2,6-Dimethylhept-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24555-30-4
Record name 2,6-Dimethylhept-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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